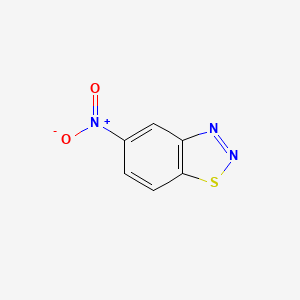

5-Nitro-1,2,3-benzothiadiazole

Übersicht

Beschreibung

5-Nitro-1,2,3-benzothiadiazole is a chemical compound with the molecular formula C6H3N3O2S . It has a molecular weight of 181.172 . The compound is achiral, meaning it does not have a non-superimposable mirror image . It is also known by other names such as 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole and 2,1,3-Benzothiadiazole, 5-nitro- .

Synthesis Analysis

The synthesis of 5-Nitro-1,2,3-benzothiadiazole and its derivatives often involves reactions such as destructive nitration of acetonyltriazole oxides and azotriazole oxides to the corresponding trinitromethyl derivatives . Another approach involves the design and synthesis of small benzothiadiazole (BTD)-based derivatives with a D–A–D architecture, which are characterized as building blocks of organic semiconducting materials .

Molecular Structure Analysis

The molecular structure of 5-Nitro-1,2,3-benzothiadiazole is characterized by a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

5-Nitro-1,2,3-benzothiadiazole is much less nucleophilic than naphthalene . Nitration is slow, and many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . Reactions of 2,4-Disubstituted 5-Nitro-1,2,3-triazole 1-Oxides have also been studied .

Physical And Chemical Properties Analysis

5-Nitro-1,2,3-benzothiadiazole has a molecular weight of 181.172 . It is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt . Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles, such as 5-Nitro-1,2,3-benzothiadiazole, show potential in metal coordination chemistry and crystal engineering in organic solids. This application opens new possibilities for the engineering of organic solid materials (Bashirov et al., 2014).

Medicinal Chemistry : A novel series of compounds containing 5-Nitro-1,2,3-benzothiadiazole structures show good anti-leishmanial activity. This indicates potential uses in the development of treatments for Leishmaniasis (Tahghighi et al., 2012).

Sensor Technology : Benzothiadiazole-based sensors, including those derived from 5-Nitro-1,2,3-benzothiadiazole, can selectively sense mercury (II), acetate anions, and nitroaromatic derivatives. These applications are significant in explosives detection and national security (Alfonso et al., 2014).

Release of Nitric Oxide : Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides, a category that includes 5-Nitro-1,2,3-benzothiadiazole, show a high in vitro release of nitric oxide (69%), indicating promising prospects for this class of compounds (Konstantinova et al., 2018).

Synthesis of Hydroxybenzothiazoles : The novel synthesis of hydroxy-1,2,3-benzothiadiazoles allows for the creation of various hydroxybenzothiazoles and their derivatives, which have potential applications in pharmaceuticals and nutraceuticals (Davies & Kirby, 1967).

Inhibition of Copper Corrosion : 5-Substituted benzotriazoles, which include derivatives of 5-Nitro-1,2,3-benzothiadiazole, effectively inhibit copper corrosion in sulfate solutions, forming protective films on copper surfaces (Aramaki et al., 1991).

Antiviral and Antibacterial Activities : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which includes 5-Nitro-1,2,3-benzothiadiazole derivatives, show promising antiviral and antibacterial activities against tobacco mosaic virus and Xanthomonas oryzae pv. oryzae (Tang et al., 2019).

Safety and Hazards

The safety data sheet for 5-Nitro-1,2,3-benzothiadiazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions of 5-Nitro-1,2,3-benzothiadiazole research could involve the design and synthesis of new building blocks for efficient polymer semiconductors . These could be used in the field of flexible, stretchable, and printable organic electronics, especially polymer-based organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Eigenschaften

IUPAC Name |

5-nitro-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-6-5(3-4)7-8-12-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILDNWITORTJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500341 | |

| Record name | 5-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1,2,3-benzothiadiazole | |

CAS RN |

13599-78-5 | |

| Record name | 5-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

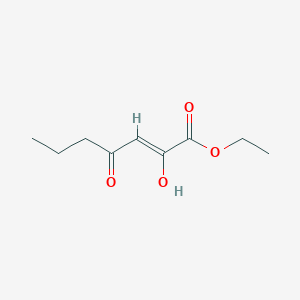

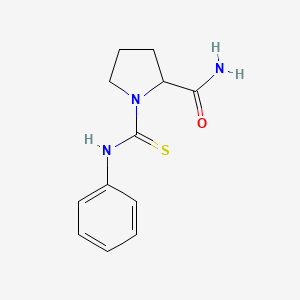

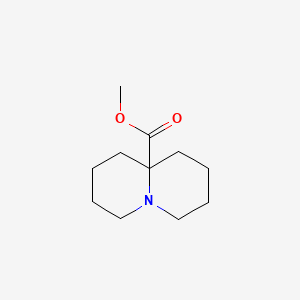

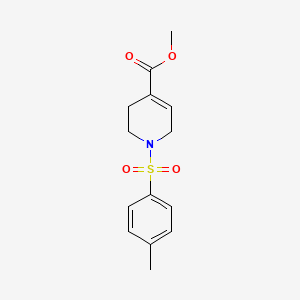

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one](/img/structure/B8200800.png)

![4-Chloro-6-methylpyrido[3,2-D]pyrimidine](/img/structure/B8200805.png)

![7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200811.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8200834.png)

![5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8200860.png)

![cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol](/img/structure/B8200878.png)